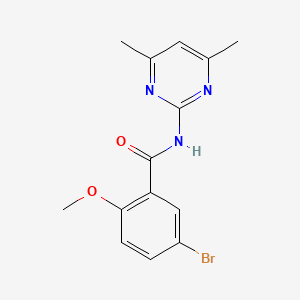
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a methoxy group at the 2nd position, and a pyrimidinyl group substituted at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium methoxide.
Pyrimidinyl Substitution: The pyrimidinyl group is introduced through a coupling reaction with 4,6-dimethylpyrimidine, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-methoxy-5-bromobenzaldehyde or 2-methoxy-5-bromobenzoic acid.
Reduction: Formation of 2-methoxybenzamide or other reduced derivatives.
Substitution: Formation of 5-azido-2-methoxybenzamide or 5-thio-2-methoxybenzamide.
Scientific Research Applications
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the pyrimidinyl group may modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4,6-dimethylpyrimidin-2-yl)furan-2-carboxamide
- 5-bromo-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2nd position of the benzene ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C14H14BrN3O2 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
5-bromo-N-(4,6-dimethylpyrimidin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)11-7-10(15)4-5-12(11)20-3/h4-7H,1-3H3,(H,16,17,18,19) |
InChI Key |
YBOICORLQLCBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


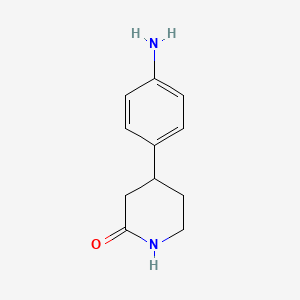
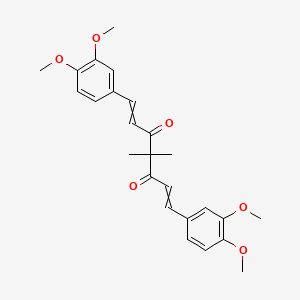
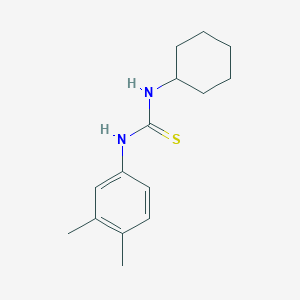

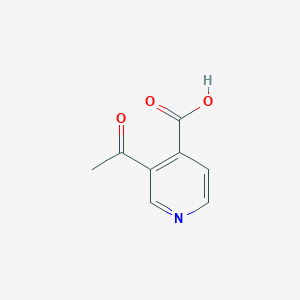
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
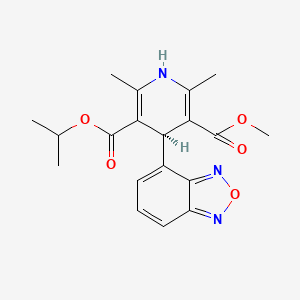
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)

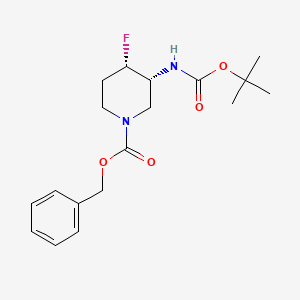
![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
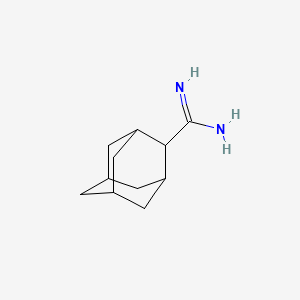
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)
![[(4-Butylphenyl)methyl]hydrazine](/img/structure/B12445193.png)
